REACTION_CXSMILES
|
[O:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1N)[CH3:2].N([O-])=O.[Na+].[CH:14]([CH:16]=[CH2:17])=[O:15].[O-2].[Ca+2].[ClH:20]>O.CC(C)=O>[Cl:20][CH:16]([CH2:17][C:4]1[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=1[O:1][CH3:2])[CH:14]=[O:15] |f:1.2,4.5|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
O(C)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
acrolein
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
cuprous chloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0 to 30° C. for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with three 150 mL portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium chloride, dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a black viscous oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C=O)CC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |